N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine
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Overview
Description
Preparation Methods
The synthesis of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves several steps. One common method includes the trifluoroacetylation of 4-benzyloxy-3-methoxyphenethylamine. The reaction typically requires trifluoroacetic anhydride as the trifluoroacetylating agent and a suitable base such as pyridine to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroacetyl group.
Scientific Research Applications
N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and modifications .
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The benzyloxy and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine can be compared with similar compounds such as N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine . While both compounds share similar structural features, the presence of the methyl group in N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine may influence its reactivity and binding properties. Other similar compounds include this compound derivatives with different substituents on the phenethylamine moiety .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-24-16-11-13(9-10-22-17(23)18(19,20)21)7-8-15(16)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTHXWRGUMQVJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C(F)(F)F)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652687 |
Source
|
Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-49-9 |
Source
|
Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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